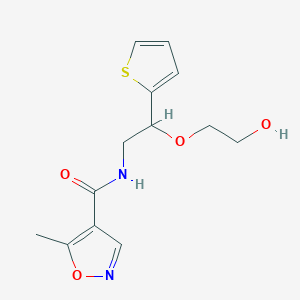

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

CAS No.: 2034364-79-7

Cat. No.: VC6663000

Molecular Formula: C13H16N2O4S

Molecular Weight: 296.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034364-79-7 |

|---|---|

| Molecular Formula | C13H16N2O4S |

| Molecular Weight | 296.34 |

| IUPAC Name | N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H16N2O4S/c1-9-10(7-15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17) |

| Standard InChI Key | BJQCOXVCASQOOT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NO1)C(=O)NCC(C2=CC=CS2)OCCO |

Introduction

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: Approximately 286.33 g/mol

Structural Features

This compound contains:

-

A 5-methylisoxazole core, which is a heterocyclic ring system often associated with bioactivity.

-

A carboxamide group, contributing to hydrogen bonding capabilities.

-

A thiophene ring, which is a sulfur-containing aromatic system, known for enhancing lipophilicity and electronic properties.

-

A hydroxyethoxy side chain, introducing hydrophilic characteristics.

Chemical Identifiers

-

IUPAC Name: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

-

SMILES Notation: Cc1c(c(no1)C(=O)NCC(C2=CC=CS2)O)OCCO

Synthesis Pathway

The synthesis of this compound likely involves:

-

Preparation of the 5-methylisoxazole-4-carboxylic acid derivative.

-

Coupling of the carboxylic acid with an amine group containing the thiophene and hydroxyethoxy substituents.

-

Use of activating agents (e.g., carbodiimides) to facilitate amide bond formation.

Potential Applications

This compound's structural features suggest possible roles in:

-

Drug Discovery: The presence of heterocycles like isoxazole and thiophene often correlates with bioactivity.

-

Enzyme Inhibition: The amide group could interact with enzyme active sites, making it a candidate for inhibitory studies.

Pharmacological Insights

Compounds with similar scaffolds have shown:

-

Anticancer activity by targeting specific enzymes or pathways.

-

Anti-inflammatory effects through modulation of oxidative stress or cytokine production.

Table: Comparative Analysis with Related Compounds

| Compound Name | Activity | Key Structural Features |

|---|---|---|

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)... | Anti-inflammatory | Thiophene core, cyano group |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, anticancer | Bromophenyl group, thiazole ring |

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)... | Unknown (potential drug candidate) | Isoxazole ring, thiophene, hydroxyethoxy chain |

Future Directions for Study

To fully understand the potential of this compound:

-

Biological Assays: Evaluate its activity against cancer cell lines or microbial strains.

-

Molecular Docking Studies: Predict binding affinity to target proteins.

-

Toxicity Studies: Assess safety profiles in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume